2-(cyclopentyloxy)-5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine
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Overview
Description
2-(cyclopentyloxy)-5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a cyclopentyloxy group and a triazolyl-azetidine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available precursors. One common approach is the “click” chemistry method, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The key steps include:
Formation of the Triazole Ring: This is achieved by reacting an azide with an alkyne in the presence of a copper(I) catalyst.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction.
Attachment of the Cyclopentyloxy Group: This step involves the alkylation of the pyridine ring with a cyclopentyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
2-(cyclopentyloxy)-5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable coordination complexes with metals makes it useful in the development of new materials, such as catalysts or sensors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. Additionally, the azetidine ring may interact with biological membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: This compound shares the triazole-pyridine motif and is known for its coordination chemistry with metals.
2-(cyclopentyloxy)pyridine: Similar in structure but lacks the triazole and azetidine rings, making it less versatile in terms of chemical reactivity and biological activity.
Uniqueness
2-(cyclopentyloxy)-5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine is unique due to the combination of its functional groups, which confer a high degree of chemical reactivity and potential for biological activity. The presence of both the triazole and azetidine rings allows for diverse interactions with biological targets and metal ions, making it a valuable compound for research and development.
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-16(20-10-13(11-20)21-18-7-8-19-21)12-5-6-15(17-9-12)23-14-3-1-2-4-14/h5-9,13-14H,1-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABKYTQRWDOXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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